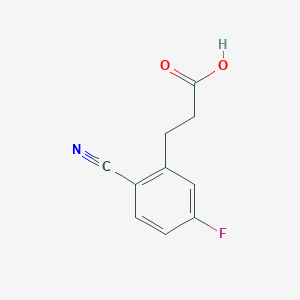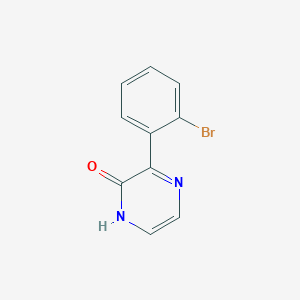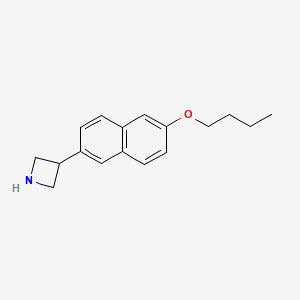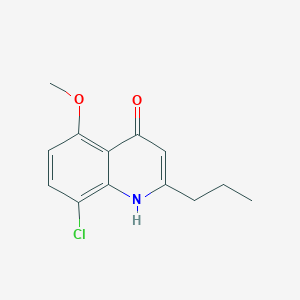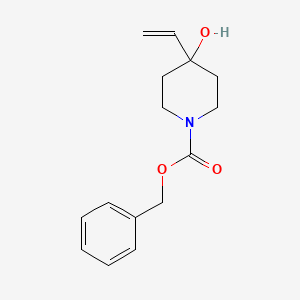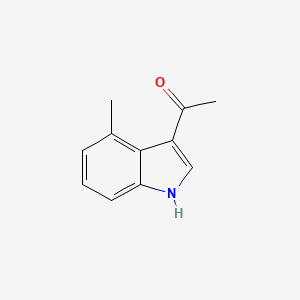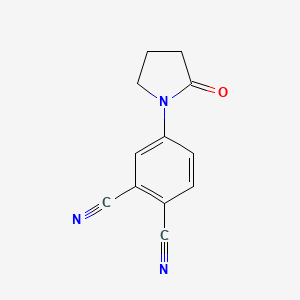
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a chemical compound that features a pyrrolidinyl group attached to a phthalonitrile moiety. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The presence of the pyrrolidinyl group imparts unique chemical properties to the compound, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile typically involves the reaction of phthalonitrile with a pyrrolidinone derivative. One common method is the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, which can yield (2-oxo-1-pyrrolidinyl)pyrimidines . The reaction conditions often include the use of sodium salts of acetone or acetophenone oximes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a chiral catalyst and reaction solvent under inert gas protection, followed by temperature control and the use of specific reagents to achieve the desired product .
化学反应分析
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalonitrile compounds .
科学研究应用
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antitumor activities.
作用机制
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s ability to bind to biological targets, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity .
相似化合物的比较
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Piracetam: A nootropic drug with a similar pyrrolidinyl structure, known for enhancing memory and cognitive function.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Compounds synthesized through thermal cyclization, similar in structure and reactivity.
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is unique due to its combination of the pyrrolidinyl group with the phthalonitrile moiety, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
4-(2-oxopyrrolidin-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-4-11(6-10(9)8-14)15-5-1-2-12(15)16/h3-4,6H,1-2,5H2 |
InChI 键 |
WBKGGHYWRBTHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


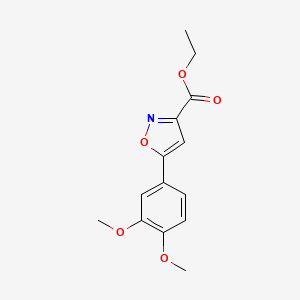
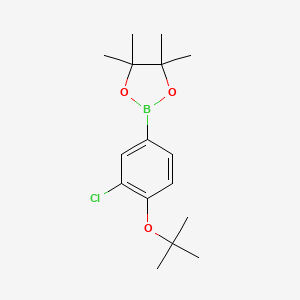
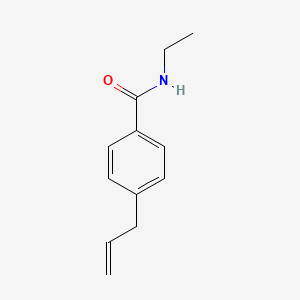
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

